molecular formula C10H18O4S B3395935 Dipropyl 2,2'-thiodiacetate CAS No. 58415-99-9

Dipropyl 2,2'-thiodiacetate

Cat. No.: B3395935
CAS No.: 58415-99-9
M. Wt: 234.31 g/mol
InChI Key: ZOQABBOOJMROTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dipropyl 2,2’-thiodiacetate can be synthesized through the esterification of 2,2’-thiodiacetic acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of dipropyl 2,2’-thiodiacetate may involve continuous flow processes to enhance efficiency and yield. The use of immobilized enzymes, such as lipase, has also been explored for the esterification of 2,2’-thiodiacetic acid with propanol, offering a more environmentally friendly and sustainable approach .

Chemical Reactions Analysis

Types of Reactions

Dipropyl 2,2’-thiodiacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Dipropyl 2,2’-thiodiacetate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organosulfur compounds.

    Biology: It is used in the study of enzyme-catalyzed reactions, particularly those involving esterification and transesterification.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used as an antioxidant in the formulation of polymers and other materials.

Mechanism of Action

The mechanism of action of dipropyl 2,2’-thiodiacetate involves its ability to undergo esterification and transesterification reactions. The thioether linkage plays a crucial role in stabilizing the intermediate compounds formed during these reactions. The molecular targets and pathways involved include the activation of carboxylate groups and the formation of thioester intermediates .

Comparison with Similar Compounds

Similar Compounds

  • Dipropyl 3,3’-thiodipropionate
  • Diethyl 2,2’-thiodiacetate
  • Dioctyl 3,3’-thiodipropionate

Uniqueness

Dipropyl 2,2’-thiodiacetate is unique due to its specific thioether linkage between two acetate groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .

Properties

IUPAC Name

propyl 2-(2-oxo-2-propoxyethyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4S/c1-3-5-13-9(11)7-15-8-10(12)14-6-4-2/h3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQABBOOJMROTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CSCC(=O)OCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001294725
Record name 1,1′-Dipropyl 2,2′-thiobis[acetate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58415-99-9
Record name 1,1′-Dipropyl 2,2′-thiobis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58415-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-Dipropyl 2,2′-thiobis[acetate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001294725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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